HIV-1 inhibitor-23
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Overview
Description
HIV-1 inhibitor-23 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-23 involves several steps, starting with the preparation of the core scaffold. The core scaffold is typically synthesized using a palladium-catalyzed cross-coupling reaction, followed by various functional group modifications . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and yields higher purity products. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or amine in an organic solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
HIV-1 inhibitor-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of integrase enzymes and develop new inhibitors.
Biology: Employed in cell culture studies to understand the mechanism of HIV-1 replication and integration.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infection. Clinical trials are conducted to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1 inhibitors
Mechanism of Action
HIV-1 inhibitor-23 exerts its effects by binding to the integrase enzyme of HIV-1. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the active site of the integrase enzyme, blocking its catalytic activity. This inhibition disrupts the formation of the preintegration complex, thereby preventing the establishment of a permanent infection .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: A potent integrase inhibitor with a high barrier to resistance.
Bictegravir: A newer integrase inhibitor with improved pharmacokinetic properties
Uniqueness of HIV-1 Inhibitor-23
This compound is unique due to its novel chemical scaffold, which allows for greater flexibility in chemical modifications. This flexibility enables the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, this compound has shown efficacy against integrase enzyme variants that are resistant to other inhibitors, making it a promising candidate for overcoming drug resistance in HIV-1 therapy .
Properties
Molecular Formula |
C30H26N6O4S |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfinyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C30H26N6O4S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(39-3)26(40-4)15-24(23)34-30(36-29)41(38)17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |
InChI Key |
BXNBZWBCCYYYDM-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
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